N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-(2-Methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with three methyl groups at positions 1, 3, and 3. The sulfonamide moiety is further functionalized with a 2-methoxy-2-phenylbutyl chain, which introduces lipophilic and steric bulk to the molecule. This compound belongs to a class of pyrazole-4-sulfonamides known for their diverse pharmacological activities, including antiproliferative effects .
Synthesis and Characterization:
The synthesis of such derivatives typically involves coupling substituted pyrazole sulfonyl chlorides with amine-containing side chains under basic conditions. Characterization via Fourier transform infrared (FT-IR) spectroscopy, $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and elemental analysis confirms structural integrity . The 2-methoxy-2-phenylbutyl substituent likely enhances membrane permeability and metabolic stability compared to simpler alkyl chains.
Properties
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-6-17(23-5,15-10-8-7-9-11-15)12-18-24(21,22)16-13(2)19-20(4)14(16)3/h7-11,18H,6,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSIDQXEKMSSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=C(N(N=C1C)C)C)(C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3,5-Trimethyl-1H-Pyrazole
The pyrazole core is synthesized via cyclocondensation of pentane-2,4-dione (acetylacetone) with methylhydrazine in methanol at 25–35°C. This exothermic reaction proceeds quantitatively, yielding 3,5-dimethyl-1H-pyrazole. Subsequent methylation at the N1 position employs potassium tert-butoxide in tetrahydrofuran (THF) with methyl iodide as the alkylating agent.
Critical Parameters :
Sulfonylation to Pyrazole-4-Sulfonyl Chloride
Chlorosulfonic acid and thionyl chloride convert 1,3,5-trimethyl-1H-pyrazole into its sulfonyl chloride derivative. The reaction occurs in chloroform under nitrogen at 60°C for 12 hours, followed by careful quenching with ice-cold water to isolate the intermediate.
Optimization Insights :
Amine Coupling with 2-Methoxy-2-Phenylbutylamine
The final step involves nucleophilic substitution between pyrazole-4-sulfonyl chloride and 2-methoxy-2-phenylbutylamine. Diisopropylethylamine (DIPEA) in dichloromethane (DCM) facilitates deprotonation of the amine, enabling efficient sulfonamide bond formation.
Reaction Conditions :
- Solvent : DCM provides optimal solubility for both reactants.
- Base : DIPEA (3.0 equivalents) achieves higher yields than triethylamine or pyridine.
- Duration : 16-hour stirring at 25–30°C ensures completion.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the pure product.
Comparative Analysis of Synthetic Routes
Table 1 summarizes yield variations across alternative conditions for the methylation and sulfonylation steps, derived from analogous syntheses:
Table 1. Methylation of 3,5-Dimethyl-1H-Pyrazole Under Varied Conditions
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Potassium t-BuO | THF | 16 | 78 |
| Sodium hydride | DMF | 12 | 55 |
| Sodium hydroxide | THF | 26 | 27 |
Key Observations :
- Potassium tert-butoxide in THF maximizes yield and reproducibility.
- Prolonged reaction times in polar aprotic solvents (e.g., DMF) promote degradation.
Structural Characterization and Validation
The target compound is validated via spectroscopic and chromatographic methods:
- FT-IR : Peaks at 3284 cm⁻¹ (N–H stretch), 1145 cm⁻¹ (S=O symmetric stretch), and 691 cm⁻¹ (C–CH₃ deformation) confirm sulfonamide and trimethylpyrazole motifs.
- ¹H NMR : Singlets at δ 3.74 ppm (N–CH₃) and δ 2.96 ppm (OCH₃) verify substitution patterns.
- HRMS : Molecular ion peak at m/z 393.1542 aligns with the theoretical mass of C₁₉H₂₇N₃O₃S.
Challenges and Mitigation Strategies
Side Reactions During Sulfonylation
Over-sulfonation or chlorination at the pyrazole C5 position may occur if chlorosulfonic acid is in excess. Mitigation involves strict stoichiometric control and gradual reagent addition.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the methoxyphenylbutyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines.
Scientific Research Applications
N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and pharmacological implications:

Key Observations :
- Bioactivity : Pyrazole-sulfonamides (target compound) show antiproliferative activity, while benzimidazole-sulfonamides () are linked to proton pump inhibition. Fluorinated analogs () may target kinases due to their planar heterocyclic systems.
- Synthetic Complexity : The target compound’s synthesis is less complex than Example 53 (), which requires Suzuki-Miyaura coupling for boronic acid integration.
Pharmacological Efficacy
- Antiproliferative Activity : The target compound’s trimethylpyrazole core and sulfonamide group align with derivatives tested against U937 lymphoma cells, where pyrazole-sulfonamides exhibited moderate to potent activity via apoptosis induction .
- Metabolic Stability : The methoxy group in the target compound may reduce oxidative metabolism compared to NAT-1’s tertiary-butyl group (), which is prone to hydroxylation.
Biological Activity
N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and various biological effects based on recent research findings.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 1,3,5-trimethylpyrazole with sulfonamide derivatives. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and elemental analysis are typically employed to confirm the structure and purity of the synthesized compound .
Antiproliferative Activity
Recent studies have shown that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, the compound was tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that while the compound demonstrated notable antiproliferative effects, it did not exhibit cytotoxicity at the tested concentrations .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives possess anti-inflammatory properties. One study highlighted that certain substituted pyrazole compounds showed remarkable inhibition of paw swelling in acute inflammatory models, comparable to standard anti-inflammatory drugs like diclofenac . The anti-inflammatory activity was further supported by COX-2 inhibitory assays, where select compounds exhibited high selectivity and low ulcerogenic potential .
Other Biological Activities
Beyond antiproliferative and anti-inflammatory effects, pyrazole derivatives have been reported to possess a range of other biological activities:
- Antibacterial and Antifungal : Some studies suggest that these compounds can inhibit bacterial growth and fungal infections .
- Antioxidant Properties : Pyrazole sulfonamides have shown potential in scavenging free radicals, contributing to their antioxidant activity .
- Antiviral Activity : Preliminary investigations suggest that certain derivatives may also exhibit antiviral properties .
Data Table of Biological Activities
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives for their anti-inflammatory properties. In this study, several compounds were tested in vivo for their ability to reduce edema in rat models. The results showed that certain derivatives had higher edema inhibition percentages compared to standard treatments, indicating their potential as effective anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves coupling a pyrazole-sulfonamide precursor (e.g., 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride) with a substituted amine (e.g., 2-methoxy-2-phenylbutylamine) under anhydrous conditions. Key steps include:
- Nucleophilic substitution : React the sulfonyl chloride with the amine in tetrahydrofuran (THF) at 0–5°C, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures improves yield (>75%) and purity (>95%) .
Q. How should researchers design initial biological activity screens for this compound?
- Approach : Prioritize assays based on structural analogs. For example:
- Antimicrobial activity : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms due to the sulfonamide group’s known affinity .
- Data Interpretation : Compare IC values with literature benchmarks for related pyrazole-sulfonamides .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations?
- Methods :
- Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB: 3LN1). Focus on hydrogen bonding between the sulfonamide group and Arg120/His90 residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å indicates stable binding) .
- Limitations : Force fields may inadequately model methoxy group dynamics, necessitating experimental validation (e.g., surface plasmon resonance) .
Q. What strategies resolve contradictions in solubility and stability data across different solvent systems?
- Case Study : Discrepancies in DMSO vs. aqueous solubility (e.g., 10 mg/mL in DMSO vs. <0.1 mg/mL in PBS):
- Analysis : Use Hansen solubility parameters to identify polarity mismatches. The methoxy and phenyl groups increase hydrophobicity, reducing aqueous solubility .
- Mitigation : Formulate with cyclodextrins (e.g., β-CD) or PEGylation to enhance bioavailability .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolytic degradation at the sulfonamide bond is a common failure mode .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?
- Key Modifications :
- Methoxy group replacement : Substitute with trifluoromethoxy to enhance metabolic stability (logP reduction from 3.2 to 2.8) .
- Pyrazole ring functionalization : Introduce electron-withdrawing groups (e.g., -CF) at the 3-position to boost COX-2 selectivity .
- Validation : Synthesize analogs and compare IC values in enzyme assays. QSAR models (e.g., CoMFA) can prioritize candidates .
Key Considerations for Researchers
- Synthetic Reproducibility : Document reaction conditions rigorously (e.g., moisture control for amine coupling) to avoid batch-to-batch variability .
- Data Transparency : Report negative results (e.g., failed coupling reactions) to guide troubleshooting .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing, particularly for sulfonamide-related nephrotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

